

1H-indole-7-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *1H-indole-7-carbonitrile*

Cat. No.: B105743

[Get Quote](#)

In-Depth Technical Guide to 1H-Indole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1H-indole-7-carbonitrile**, also known as 7-cyanoindole. It details the physicochemical properties, synthesis methodologies, and known biological significance of this heterocyclic compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering a compilation of key data, experimental procedures, and an exploration of its potential therapeutic applications.

Chemical Identity and Properties

1H-indole-7-carbonitrile is a derivative of indole, a prominent bicyclic aromatic heterocycle fundamental to a vast array of biologically active compounds. The presence of a nitrile group at the 7-position of the indole ring imparts unique electronic properties and chemical reactivity, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.

Table 1: Physicochemical Properties of **1H-Indole-7-carbonitrile**[\[1\]](#)[\[2\]](#)

Property	Value
CAS Number	96631-87-7
Molecular Formula	C ₉ H ₆ N ₂
Molecular Weight	142.16 g/mol
Appearance	White to Pale Yellow Solid
Melting Point	95-96 °C
Boiling Point (Predicted)	350.0 ± 15.0 °C
Density (Predicted)	1.24 ± 0.1 g/cm ³
pKa (Predicted)	14.61 ± 0.30
Solubility	Sparingly soluble in chloroform, slightly soluble in methanol.

Synthesis and Experimental Protocols

The synthesis of **1H-indole-7-carbonitrile** and its derivatives often involves multi-step processes. While a specific, detailed protocol for the direct synthesis of the parent **1H-indole-7-carbonitrile** is not extensively documented in readily available literature, general methods for the synthesis of cyanated indoles can be adapted. A common strategy involves the cyanation of a halogenated indole precursor.

Generalized Experimental Protocol: Cyanation of 7-Bromo-1H-indole

This protocol is a generalized procedure based on common cyanation reactions of aryl halides.

Materials:

- 7-Bromo-1H-indole
- Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

- Ligand (e.g., Xantphos, dppf)
- Anhydrous, polar aprotic solvent (e.g., DMF, NMP, or DMSO)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromo-1H-indole (1 equivalent), copper(I) cyanide (1.2-1.5 equivalents), and the palladium catalyst (0.05-0.1 equivalents) and ligand (0.1-0.2 equivalents).
- Solvent Addition: Under an inert atmosphere, add the anhydrous solvent via syringe.
- Reaction: Heat the reaction mixture to a temperature between 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
- Extraction: Wash the organic layer with aqueous ammonia or a cyanide-quenching solution, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **1H-indole-7-carbonitrile**.

Logical Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **1H-indole-7-carbonitrile**.

Spectroscopic Data

Characterization of **1H-indole-7-carbonitrile** is achieved through standard spectroscopic methods. While a complete, published dataset for the parent compound is not readily available in the searched literature, the expected spectral features can be inferred from data on closely related indole derivatives.

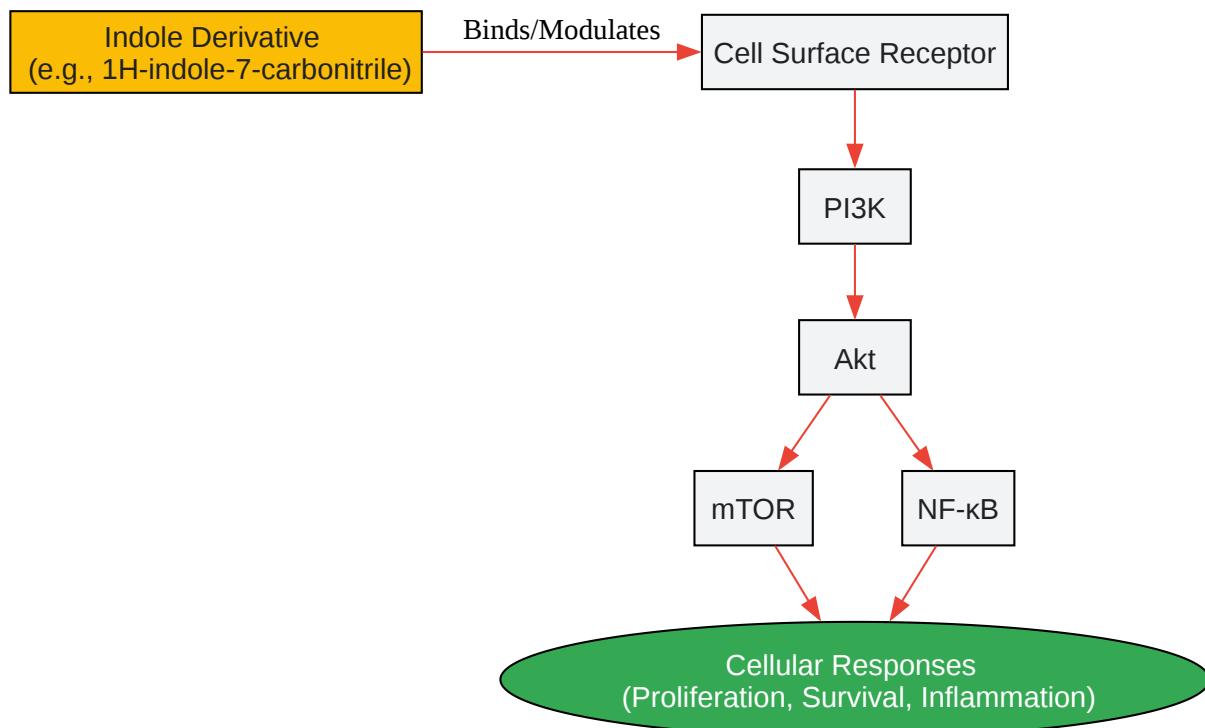
Table 2: Expected Spectroscopic Data for **1H-Indole-7-carbonitrile**

Technique	Expected Features
¹ H NMR	Aromatic protons in the range of δ 7.0-8.0 ppm. A broad singlet for the N-H proton.
¹³ C NMR	Signals for aromatic carbons, with the nitrile carbon appearing downfield.
IR	A characteristic sharp absorption band for the C≡N stretch around 2220-2240 cm^{-1} . A broad N-H stretching band around 3300-3500 cm^{-1} .
Mass Spec.	A molecular ion peak corresponding to the molecular weight (142.16 g/mol).

Biological Significance and Potential Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.^{[3][4]} ^[5] While specific biological data for **1H-indole-7-carbonitrile** is limited, the broader class of indole derivatives has been extensively studied, revealing their potential as therapeutic agents.

Role in Drug Discovery


Indole derivatives are known to exhibit a multitude of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^[5] The cyano group can

act as a hydrogen bond acceptor and can participate in various chemical transformations, making 7-cyanoindole a valuable building block for the synthesis of more complex, biologically active molecules.[6]

Potential Modulation of Signaling Pathways

Many indole-containing compounds exert their therapeutic effects by modulating key cellular signaling pathways. For instance, certain indole derivatives have been shown to target the PI3K/Akt/mTOR and NF- κ B signaling pathways, which are often dysregulated in cancer.[7][8] These pathways are crucial for cell proliferation, survival, and inflammation. The ability of indole compounds to interfere with these pathways makes them attractive candidates for the development of novel anticancer agents. While the specific role of **1H-indole-7-carbonitrile** in these pathways has not been elucidated, its structural similarity to other active indole derivatives suggests it may possess similar modulatory capabilities.

Generalized Signaling Pathway Potentially Modulated by Indole Derivatives

[Click to download full resolution via product page](#)

Caption: A potential signaling cascade modulated by indole derivatives.

Conclusion

1H-indole-7-carbonitrile is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties, provided a generalized experimental approach for its synthesis, and explored its potential biological significance based on the broader class of indole derivatives. Further research into the specific biological activities and signaling pathway interactions of **1H-indole-7-carbonitrile** is warranted to fully unlock its therapeutic potential. This document serves as a foundational resource to aid researchers and drug development professionals in their exploration of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. lookchem.com [lookchem.com]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H-indole-7-carbonitrile CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105743#1h-indole-7-carbonitrile-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com